N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of concentrated hydrochloric acid under reflux conditions . The process involves the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl and furan rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Scientific Research Applications
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions are influenced by the compound’s structural features, such as the pyrazole and furan rings, which facilitate binding to target sites .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a thiophene ring instead of a furan ring.
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide: Lacks the furan ring, making it structurally simpler.
Uniqueness
These structural features enable diverse chemical reactions and interactions with biological targets, distinguishing it from similar compounds .
Properties
Molecular Formula |
C19H20N4O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-4-25-15-8-6-14(7-9-15)13(3)20-23-19(24)17-11-16(21-22-17)18-10-5-12(2)26-18/h5-11H,4H2,1-3H3,(H,21,22)(H,23,24)/b20-13+ |
InChI Key |
DQWQXJWAIGKEOW-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C3=CC=C(O3)C)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(O3)C)C |
Origin of Product |
United States |
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